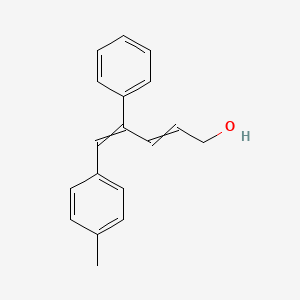![molecular formula C20H19NO5 B12616509 4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid CAS No. 920273-90-1](/img/structure/B12616509.png)
4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid is a chemical compound that features a benzyloxycarbonyl group attached to a prolyl residue, which is further connected to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid typically involves the protection of the proline amino group with a benzyloxycarbonyl (Cbz) group. This is followed by coupling the protected proline with a benzoic acid derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like trifluoroacetic acid (TFA) for deprotection or other nucleophiles for substitution reactions.
Major Products Formed
Hydrolysis: Free proline and benzoic acid.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its inhibitory effects on enzymes involved in disease processes.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of prolidase, it binds to the active site of the enzyme, preventing it from cleaving dipeptides with a C-terminal prolyl residue. This inhibition can affect various biological pathways and processes .
相似化合物的比较
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Similar structure but lacks the benzoic acid moiety.
1-[(Benzyloxy)carbonyl]-L-prolyl-L-proline: Contains an additional proline residue.
4-[(Benzyloxy)carbonyl]amino}methylbenzoic acid: Similar structure but with an amino group instead of a prolyl residue.
Uniqueness
4-{1-[(Benzyloxy)carbonyl]prolyl}benzoic acid is unique due to its specific combination of a benzyloxycarbonyl-protected proline and a benzoic acid moiety. This unique structure allows it to serve as a versatile building block in synthetic chemistry and as a potent inhibitor in biological research.
属性
CAS 编号 |
920273-90-1 |
|---|---|
分子式 |
C20H19NO5 |
分子量 |
353.4 g/mol |
IUPAC 名称 |
4-(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H19NO5/c22-18(15-8-10-16(11-9-15)19(23)24)17-7-4-12-21(17)20(25)26-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24) |
InChI 键 |
GRHPAYHPGKLPCC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine](/img/structure/B12616430.png)

![methyl 4-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B12616433.png)
![(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12616436.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-(2-methylpropyl)thiourea](/img/structure/B12616437.png)

![6-[1-(3-Amino-2-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12616472.png)
![3',6'-Dihydro-1-methyl-3'-methylene-spiro[3H-indole-3,2'-[2H]pyran]-2(1H)-one](/img/structure/B12616473.png)
![N,N-Dicyclohexyl-N'-[(4-methoxyphenyl)methyl]-2-imidodicarbonic diamide](/img/structure/B12616474.png)

![1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)-](/img/structure/B12616485.png)



